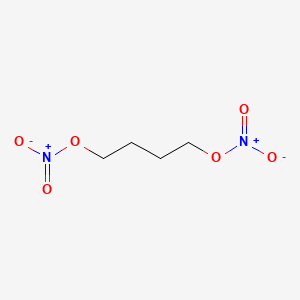

1,4-Butanediol, dinitrate

Description

Significance of Organic Nitrate (B79036) Esters in Contemporary Chemical Research

Organic nitrate esters, characterized by the R−ONO₂ functional group, are a well-established class of compounds. wikipedia.org They are esters of nitric acid and alcohols and are notable for their diverse applications. wikipedia.org In contemporary chemical research, these compounds are investigated for their energetic properties, with many serving as components in propellants and explosives. taylorandfrancis.comresearchgate.net The thermal decomposition of nitrate esters typically yields molecular nitrogen (N₂) and carbon dioxide, a reaction that releases considerable chemical energy due to the high stability of the nitrogen-nitrogen triple bond. wikipedia.org

Beyond their use as energetic materials, organic nitrate esters have found applications in medicine. For instance, isosorbide (B1672297) dinitrate and isosorbide mononitrate are used to treat angina pectoris due to their ability to release nitric oxide, a potent vasodilator, in the body. wikipedia.org Recent research has also explored the use of organic dinitrates, such as 1,4-butanediol (B3395766) dinitrate, as electrolyte additives to enhance the energy densities of lithium batteries. researchgate.netmdpi.com The synthesis of organic nitrate esters is an active area of research, with modern methods focusing on safety, efficiency, and scalability, such as continuous flow processes using microreactors. iitb.ac.in

Historical Perspective on the Study of 1,4-Butanediol Dinitrate and Related Compounds

The study of nitrate esters dates back to the 19th century, with the synthesis of nitroglycerin by Ascanio Sobrero in 1847 marking a pivotal moment. ebsco.com This discovery paved the way for the development of smokeless powders and other modern explosives in the late 19th century, with nitrocellulose and nitroglycerin becoming major components. taylorandfrancis.com The nitration of various polyols, including glycerol, ethylene (B1197577) glycol, and cellulose, became a significant focus of industrial and military research. springerprofessional.de

The synthesis of 1,4-butanediol dinitrate itself was documented in the mid-20th century. Early methods involved the nitration of 1,4-butanediol using a mixed acid of nitric and sulfuric acid. vulcanchem.com For example, a 1951 report from the Naval Powder Factory detailed a synthesis with a 79% yield under controlled temperature conditions. vulcanchem.comnist.gov Over the years, research has continued to refine the synthesis and characterize the properties of 1,4-butanediol dinitrate, particularly in the context of its potential as a plasticizer in propellants. vulcanchem.com

Positioning 1,4-Butanediol Dinitrate within the Broader Field of Butanediol (B1596017) Derivatives Chemistry

1,4-Butanediol is a versatile industrial chemical used in the production of plastics, elastic fibers, and polyurethanes. wikipedia.org It serves as a precursor to a wide range of derivatives with diverse applications. wikipedia.orgchemwinfo.com The chemistry of butanediol derivatives is extensive, encompassing compounds like γ-butyrolactone (GBL) and tetrahydrofuran (B95107) (THF), which are important industrial solvents. wikipedia.orgchemwinfo.com

1,4-Butanediol dinitrate is a key example of a butanediol derivative where the hydroxyl groups have been functionalized to introduce specific properties, in this case, energetic characteristics. Its linear four-carbon backbone is capped with nitrate ester groups at both ends. vulcanchem.com This structure distinguishes it from other butanediol derivatives that may feature different functional groups, leading to applications in areas such as pharmaceuticals and polymers. wikipedia.orgontosight.aiontosight.ai The study of 1,4-butanediol dinitrate contributes to the broader understanding of how modifying the functional groups of the basic butanediol structure can lead to materials with tailored properties.

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of 1,4-butanediol dinitrate.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₆ | nist.govnih.gov |

| Molecular Weight | 180.12 g/mol | vulcanchem.comnih.gov |

| IUPAC Name | 4-nitrooxybutyl nitrate | nih.gov |

| CAS Registry Number | 3457-91-8 | nist.govnih.gov |

| Enthalpy of Formation (liquid) | -274 kJ/mol to -331 kJ/mol | nist.gov |

| Enthalpy of Combustion (liquid) | -2387 kJ/mol | nist.gov |

| Nitrogen Content | 15.55 wt% | vulcanchem.com |

| Oxygen Balance | -34.4% | vulcanchem.com |

Synthesis Information

The primary method for synthesizing 1,4-butanediol dinitrate is through the nitration of 1,4-butanediol.

| Synthesis Route | Reagents | Conditions | Yield | Reference |

| Mixed Acid Nitration | 1,4-Butanediol, Nitric Acid, Sulfuric Acid | 0–5°C | 79% | vulcanchem.com |

| Solvent-Free Nitration | 1,4-Butanediol, Red Fuming Nitric Acid | Controlled | >95% purity | vulcanchem.com |

| Continuous Flow Process | Polyhydroxy compounds, Nitrating Acid | Microreactor | >90% | iitb.ac.in |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3457-91-8 |

|---|---|

Molecular Formula |

C4H8N2O6 |

Molecular Weight |

180.12 g/mol |

IUPAC Name |

4-nitrooxybutyl nitrate |

InChI |

InChI=1S/C4H8N2O6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2 |

InChI Key |

QELUAJBXJAWSRC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO[N+](=O)[O-])CO[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation

Direct Nitration Routes for 1,4-Butanediol (B3395766) Dinitrate Synthesis

The synthesis of 1,4-Butanediol dinitrate is achieved through the esterification of 1,4-Butanediol with a suitable nitrating agent. This process, often referred to as O-nitration, involves the introduction of two nitrate (B79036) (-ONO₂) groups onto the butane-1,4-diol backbone.

Nitric Acid-Mediated Esterification Processes

The most conventional method for synthesizing nitrate esters from alcohols is through reaction with nitric acid. wikipedia.org For 1,4-Butanediol dinitrate, this typically involves the direct nitration of 1,4-Butanediol using concentrated nitric acid. evitachem.com To enhance the reaction's efficacy and drive the equilibrium towards the formation of the dinitrate ester, a dehydrating agent is commonly employed. A mixture of concentrated nitric acid and sulfuric acid, often termed "mixed acid," is a standard reagent for this type of transformation, analogous to the synthesis of other well-known organic nitrates. wikipedia.orgquora.com The sulfuric acid acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the key species in the esterification process. quora.com

The reaction must be carefully controlled, particularly concerning temperature, to prevent unwanted side reactions and ensure the complete dinitration of the diol. evitachem.com Additionally, research has noted the formation of 1,4-Butanediol dinitrate as an intermediate during the oxidation of tetrahydrofuran (B95107) (THF) with nitric acid, suggesting an alternative pathway involving ring-opening and subsequent nitration. reddit.com

Exploration of Alternative Nitrating Agents and Reaction Conditions

Beyond the traditional mixed acid system, academic and industrial research has explored a variety of other nitrating agents for O-nitration and C-nitration reactions, which could be applicable to the synthesis of 1,4-Butanediol dinitrate. These alternatives are often investigated to achieve milder reaction conditions, improve selectivity, or enhance safety.

Alternative reagents include:

Acetyl nitrate: Formed from nitric acid and acetic anhydride (B1165640), it can serve as a nitrating agent. wikipedia.org

Dinitrogen pentoxide (N₂O₅): This reagent is considered an effective and more environmentally friendly nitrating agent as it can be used in near-stoichiometric amounts, thereby reducing acidic waste streams. nih.gov It can be employed in various solvents, offering versatility to the nitration process.

N-nitro heterocyclic compounds: Reagents such as 5-methyl-1,3-dinitro-1H-pyrazole have been identified as powerful and controllable sources of the nitronium ion, enabling nitration under mild conditions. nih.gov

Nitronium salts: Stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), can provide the nitronium ion directly without the need for a strong acid catalyst. quora.com

The choice of solvent, reaction temperature, and the molar ratio of reactants are critical parameters that must be optimized for any given nitrating agent to maximize the yield and purity of the final dinitrate product. evitachem.com

Catalytic Approaches in Dinitrate Formation

While catalysis is a cornerstone of modern chemical synthesis, its application specifically to the O-nitration of diols like 1,4-butanediol to form dinitrates is not extensively documented in publicly available scientific literature. Research into catalytic nitration has predominantly focused on aromatic compounds (C-nitration), employing systems like immobilized Lewis acids or copper catalysts. researchgate.netgoogle.com

The development of efficient and selective catalytic methods for the direct esterification of polyols with nitric acid remains a challenging area of research. Such a catalyst would need to be stable under strongly acidic and oxidative conditions while effectively promoting the esterification reaction without leading to degradation of the substrate or product. The general absence of detailed reports on this specific transformation suggests that non-catalytic methods using stoichiometric amounts of strong acids remain the prevalent approach.

Precursor Synthesis: Academic Advancements in 1,4-Butanediol Production

1,4-Butanediol (BDO) is a significant industrial chemical that serves as the direct precursor to 1,4-Butanediol dinitrate. chemicalbook.comchemicalbook.com Academic research has focused heavily on developing sustainable and efficient chemo-catalytic routes to BDO from renewable or readily available carbonyl precursors, such as maleic anhydride and succinic acid.

Chemo-Catalytic Hydrogenation of Carbonyl Precursors (e.g., Maleic Anhydride, Succinic Acid)

The hydrogenation of dicarboxylic acids or their anhydrides is a key strategy for producing 1,4-butanediol. This process typically involves multiple steps, including the reduction of carbonyl groups and ester functionalities.

Heterogeneous catalysts are central to the selective hydrogenation of these precursors due to their ease of separation, reusability, and high activity.

From Maleic Anhydride: The conversion of maleic anhydride to 1,4-butanediol can proceed through intermediates like succinic anhydride and γ-butyrolactone (GBL). Various catalytic systems have been developed to achieve high conversion and selectivity. For instance, a one-pot deep hydrogenation of maleic anhydride over a Cu–0.03Mo/SiO₂ catalyst has been reported to achieve 100% conversion of maleic anhydride with an 88.3% yield of BDO. reddit.com Other processes involve a two-stage hydrogenation, where maleic anhydride is first converted to succinic anhydride and/or GBL, followed by a second hydrogenation step to yield 1,4-butanediol using catalysts such as ruthenium-containing systems. wikipedia.org

From Succinic Acid: Bio-derived succinic acid is an increasingly important feedstock for sustainable BDO production. The hydrogenation of succinic acid to BDO has been successfully achieved using various bimetallic heterogeneous catalysts. For example, a Pd–Re catalyst supported on zirconia (ZrO₂) has been used for the high-pressure catalytic hydrogenation of aqueous succinic acid, resulting in BDO yields of 85–95%. evitachem.com Similarly, hydroxyapatite-supported Cu–Pd alloy nanoparticles have demonstrated high efficiency, affording a BDO selectivity of 82% at quantitative conversion of succinic acid. quora.comwikipedia.org Another effective system involves a two-step process where succinic acid is first esterified to dimethyl succinate, which is then hydrogenated over a Cu₁Fe₁Al₀.₅ catalyst to produce BDO with a 91.2% yield. google.com

The table below summarizes key findings from various studies on the heterogeneous catalytic hydrogenation of succinic acid to 1,4-butanediol.

| Catalyst System | Support | Precursor | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity/Yield (%) of BDO | Reference |

|---|---|---|---|---|---|---|---|

| Pd–Re | ZrO₂ | Succinic Acid | 160 | 150 | Not specified | 85-95 (Yield) | evitachem.com |

| Cu–Pd | Hydroxyapatite (HAP) | Succinic Acid | Not specified | Not specified | Quantitative | 82 (Selectivity) | wikipedia.org |

| Cu₁Fe₁Al₀.₅ | None (Mixed Oxide) | Dimethyl Succinate | Segmented | Not specified | Not specified | 91.2 (Yield) | google.com |

| Re/Cu-MC | Mesoporous Carbon | Succinic Acid | Not specified | Not specified | High activity | Not specified | nih.gov |

Homogeneous Catalysis in C1-C4 Bond Formation

A notable pathway for synthesizing 1,4-Butanediol that exemplifies C1-C4 bond formation is the homogeneous catalysis route involving the hydroformylation of allyl alcohol. This process represents a significant industrial method for converting a C3 feedstock into a C4 chemical backbone.

The core of this methodology is the rhodium-catalyzed hydroformylation of allyl alcohol. researchgate.nettaylorfrancis.com In this reaction, synthesis gas (a mixture of carbon monoxide and hydrogen) is used to introduce a formyl group (-CHO) and a hydrogen atom across the double bond of allyl alcohol. This reaction is typically catalyzed by a soluble rhodium complex, such as a rhodium carbonyl complex, often modified with phosphine (B1218219) ligands. researchgate.net The process is a prime example of homogeneous catalysis, where the catalyst is in the same phase as the reactants.

The reaction proceeds to form key intermediates, primarily 4-hydroxybutanal and its cyclic hemiacetal, 2-hydroxytetrahydrofuran. taylorfrancis.com These intermediates are then subjected to a subsequent hydrogenation step, often using a nickel or copper-based catalyst, to yield the final product, 1,4-Butanediol. researchgate.net A key advantage of this route is the ability to achieve high conversion and selectivity towards the desired linear aldehyde, which is the precursor to 1,4-Butanediol, by carefully controlling reaction parameters like temperature, pressure, and ligand design. researchgate.net

Bio-Based and Fermentative Synthesis Routes for 1,4-Butanediol

In response to growing environmental concerns and the volatility of fossil fuel markets, significant research has been directed towards sustainable, bio-based production of 1,4-Butanediol (BDO). researchgate.net These fermentative routes utilize engineered microorganisms to convert renewable feedstocks directly into BDO. This bio-based approach is a significant departure from traditional energy-intensive chemical processes. researchgate.net

The central principle involves creating novel metabolic pathways in a microbial host, as no known natural organisms produce BDO. rsc.org The most commercially successful endeavors have utilized genetically engineered strains of Escherichia coli. sciencepublishinggroup.com These microbes are engineered to convert sugars, such as glucose, into BDO through a series of enzymatic reactions. The development of these "microbial cell factories" represents a major advancement in metabolic engineering and green chemistry. rsc.org Commercial-scale production has been achieved, demonstrating that bio-based BDO can be a viable alternative to its petrochemical counterpart. sciencepublishinggroup.com

Microbial Engineering for Enhanced Production Yields

Achieving economically viable titers and yields of 1,4-Butanediol from fermentation has necessitated extensive microbial engineering. Scientists have employed a systems-based metabolic engineering approach to systematically optimize the host organism, typically E. coli. researchgate.net

Key strategies for enhancing production yields include:

De Novo Pathway Design: Computational algorithms have been used to identify multiple potential biosynthetic pathways from common metabolic intermediates, like succinyl-CoA, to BDO. These artificial pathways are then constructed in the host organism by introducing genes from various other species. researchgate.netresearchgate.net

Redox Balance and Cofactor Engineering: The biosynthesis of BDO is a highly reducing process. Therefore, a critical engineering step involves re-routing the host's central metabolism to generate more reducing power in the form of NADPH and NADH. researchgate.net This has been achieved by modifying the tricarboxylic acid (TCA) cycle to enhance its anaerobic operation. taylorfrancis.comresearchgate.net More recent strategies also focus on establishing cofactor cycling systems to ensure a continuous supply of NADPH and ATP. semanticscholar.org

Elimination of Competing Pathways: To maximize the carbon flux towards BDO, genes responsible for the production of competing byproducts, such as lactate, ethanol (B145695), and succinate, are deleted from the host's genome. researchgate.net

Enzyme Evolution and Screening: The performance of the engineered pathway is often limited by the efficiency of individual enzymes. Researchers screen for and engineer enzymes with higher activity and specificity to overcome these bottlenecks. For instance, the rate-limiting carboxylic acid reductase enzyme has been engineered to enhance its catalytic efficiency, leading to increased BDO titers. semanticscholar.org

These integrated engineering efforts have successfully increased BDO production from initial lab-scale amounts to commercially relevant titers, with some strains capable of producing 18 g/L or more. taylorfrancis.com

| Engineering Strategy | Key Modification | Reported Titer | Reference |

|---|---|---|---|

| Novel Pathway Implementation & Redox Engineering | Introduced BDO pathway from succinyl-CoA; Engineered anaerobic TCA cycle operation | 18 g/L | taylorfrancis.comresearchgate.net |

| Dual-Pathway Approach from Succinic Acid | Involved carboxylic acid reductase and ethanol dehydrogenase; Optimized enzyme expression | 1.55 g/L (in 5L fermenter) | semanticscholar.org |

| Cofactor Engineering | Established an NADPH and ATP cycling system | 48.9% increase in production | semanticscholar.org |

| Enzyme Engineering | Engineered the rate-limiting MmCAR enzyme | 46.7% increase in titer | semanticscholar.org |

Biorefinery Integration and Feedstock Optimization

The successful implementation of bio-based BDO production is closely linked to its integration within a broader biorefinery concept. A biorefinery utilizes biomass feedstocks to produce a range of products, from fuels to chemicals, maximizing value and minimizing waste. The production of bio-BDO has been designed to fit within this model, often being co-located with existing agricultural processing facilities, such as sugar and ethanol plants. mdpi.com

A critical aspect of this integration is feedstock flexibility. Engineered microbes have been developed to utilize a variety of carbohydrate sources, moving beyond simple glucose. researchgate.net This includes:

First-Generation Feedstocks: Sucrose from sugarcane and dextrose from corn are primary feedstocks for current commercial processes. researchgate.netgoogle.com Molasses, a co-product of sugar refining, is another key, low-cost feedstock. mdpi.com

Second-Generation Feedstocks: To avoid competition with food sources, significant research has focused on using lignocellulosic biomass. This involves breaking down materials like wheat straw or cardoon into their constituent sugars (e.g., glucose and xylose), which are then fermented by the engineered microbes.

Biorefinery integration also emphasizes a circular economy. For example, in a process using molasses, the fermentation co-product vinasse can be recovered and sold back to the adjacent sugar mill for use as fertilizer, creating an additional revenue stream and reducing waste. mdpi.com This integrated approach has been shown to significantly reduce the carbon footprint, with one life-cycle assessment indicating a potential 50% reduction in greenhouse gas emissions compared to the fossil-based alternative.

Exploration of Novel Feedstocks and Green Chemistry Principles in 1,4-Butanediol Synthesis

The pursuit of more sustainable BDO production aligns with the core tenets of green chemistry, emphasizing waste reduction, use of renewable feedstocks, and energy efficiency. The shift from petrochemical routes to fermentation is itself a major step in this direction.

Further exploration into novel feedstocks and greener processes is ongoing. A primary focus is on improving the utilization of lignocellulosic biomass, which is abundant and does not compete with food crops. Research is aimed at developing more robust microbial strains that can efficiently co-ferment the mixture of C5 (xylose) and C6 (glucose) sugars released from this biomass. researchgate.net

Beyond direct fermentation of sugars, alternative green pathways are being investigated. These include chemo-catalytic conversions of other bio-derived platform chemicals. For example, succinic acid, which can be produced via fermentation, can be catalytically hydrogenated to BDO. semanticscholar.org This route leverages bimetallic catalysts, such as Ru-Sn or Pd-FeOx, to achieve the conversion. Another novel bio-based route involves the catalytic conversion of 1,4-anhydroerythritol, a derivative of erythritol, which can also be produced through fermentation.

The application of green chemistry principles also extends to the processing and conversion steps. The use of supercritical CO2 as a medium for the conversion of γ-butyrolactone (a BDO precursor) is one such example, offering a more environmentally benign alternative to traditional organic solvents. These advancements in both novel feedstocks and green catalytic processes continue to enhance the sustainability profile of 1,4-Butanediol synthesis.

Mechanistic Studies of Decomposition Pathways

Thermal Degradation Kinetics and Reaction Mechanisms

The study of thermal degradation kinetics reveals the sequence of chemical reactions that occur as 1,4-butanediol (B3395766), dinitrate decomposes. The initial and rate-determining step is generally considered to be the cleavage of the O-NO2 bond. uri.edu

The thermal degradation of nitrate (B79036) esters can exhibit autocatalytic behavior, where the products of the decomposition accelerate the reaction rate. mdpi.com For 1,4-butanediol, dinitrate, the high frequency factors observed during thermal decomposition studies have been attributed to chain reactions, which are a form of autocatalysis. uri.edu

The radicals and oxidizing species, such as nitrogen dioxide (NO2), released during the initial homolytic splitting of the O-NO2 bond can participate in subsequent reactions, creating autocatalytic channels. mdpi.com These reactive species can attack the parent molecule or intermediate fragments, propagating a chain reaction that significantly increases the decomposition rate. The reaction model for similar compounds has been described as an n-th order model with autocatalysis. scispace.com

The thermal decomposition of this compound yields a specific set of primary and secondary products. Following the initial cleavage of one O-NO2 group to form an alkoxy-nitrate radical, this intermediate can undergo further fragmentation. uri.edupsu.edu

The primary decomposition pathway leads to the formation of ethylene (B1197577), formaldehyde, and nitrogen dioxide. uri.edu However, a notable secondary pathway involves the formation of tetrahydrofuran (B95107), which accounts for approximately 30% of the products. uri.edupsu.edu The presence of tetrahydrofuran suggests a stepwise molecular fragmentation rather than a fully concerted mechanism. This pathway involves the reduction of the intermediate alkoxy-nitrate radical to a nitrate-alcohol, which then undergoes ring closure to form tetrahydrofuran. uri.edupsu.edu

| Product Name | Chemical Formula | Formation Pathway | Relative Abundance | Reference |

|---|---|---|---|---|

| Ethylene | C₂H₄ | Primary decomposition from alkoxy-nitrate radical | Major | uri.edupsu.edu |

| Formaldehyde | CH₂O | Primary decomposition from alkoxy-nitrate radical | Mentioned | uri.edu |

| Nitrogen Dioxide | NO₂ | Initial O-NO₂ cleavage | Primary | uri.edu |

| Tetrahydrofuran | C₄H₈O | Stepwise reduction and ring closure of nitrate-alcohol intermediate | ~30% | uri.edupsu.edu |

Theoretical and Computational Investigations of Decomposition

Theoretical and computational methods provide fundamental insights into the atomic-level details of decomposition mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the decomposition of energetic materials like nitrate esters. acs.org DFT calculations are employed to model the electronic structure of molecules and to determine the geometries of transition states and the corresponding energy barriers for different reaction pathways. acs.orgicm.edu.pl

For nitroesters, DFT studies have been crucial in analyzing the activation barriers and reaction energies for the key decomposition channels, namely O-NO2 homolysis and HONO elimination. acs.org These calculations help to elucidate the competition between different decomposition mechanisms. Furthermore, DFT has been used to calculate properties such as the Lowest Unoccupied Molecular Orbital (LUMO) energies of this compound, which indicate that the nitro groups are the most likely sites for initial reduction. mdpi.com Advanced methods, including van der Waals DFT, have also been used to accurately predict the physical properties under compression for related energetic nitrate esters. dtic.mil

To obtain more accurate kinetic data from theoretical calculations, DFT is often combined with other advanced theories. Canonical Variational Transition-State Theory (CVT) is used to calculate reaction rate constants over a wide range of temperatures. acs.orgresearchgate.netresearchgate.net CVT improves upon conventional transition-state theory by minimizing the calculated rate constant with respect to the position of the transition state. researchgate.net

For reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling can be significant, especially at lower temperatures. The Small-Curvature Tunneling (SCT) correction is applied to account for this effect. acs.orgresearchgate.net The combination of DFT with CVT/SCT methods provides a robust theoretical framework for predicting the kinetics of elementary reactions involved in the decomposition of complex organic molecules, including the fragments and reaction types relevant to this compound decomposition. acs.orgresearchgate.netsci-hub.se

| Method | Abbreviation | Purpose | Reference |

|---|---|---|---|

| Density Functional Theory | DFT | Calculates electronic structure, transition states, and energy barriers. | acs.orgmdpi.com |

| Canonical Variational Transition-State Theory | CVT | Calculates reaction rate constants by optimizing the transition state. | acs.orgresearchgate.netresearchgate.net |

| Small-Curvature Tunneling Correction | SCT | Accounts for quantum tunneling effects in reaction rate calculations. | acs.orgresearchgate.netresearchgate.net |

Molecular Dynamics Simulations of Thermal Events

Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the initial chemical events and subsequent decomposition pathways of energetic materials at the atomic level. By simulating the motion of atoms and molecules over time, MD provides insights into the complex reaction mechanisms that occur under thermal stimuli. In the context of nitrate esters like 1,4-butanediol dinitrate, MD simulations, particularly those employing reactive force fields (ReaxFF), can elucidate the primary bond-breaking events, the formation of initial decomposition products, and the subsequent reaction cascades that lead to the release of energy.

While specific MD simulation studies exclusively on 1,4-butanediol dinitrate are not extensively documented in publicly available literature, research on structurally similar and more complex nitrate esters, such as 2,3-bis-hydroxymethyl-2,3-dinitro-1,4-butanediol tetranitrate (NEST-1), offers significant insights that can be extrapolated to understand the thermal behavior of 1,4-butanediol dinitrate. acs.org These simulations typically model the system under various conditions, including hydrostatic and uniaxial compression, to probe the material's response to mechanical and thermal stresses. acs.org

Research Findings from Molecular Dynamics Simulations

Studies on related nitrate esters using ReaxFF/lg force fields have provided a detailed picture of the initial steps of thermal decomposition. acs.org The primary and rate-determining step in the thermal decomposition of nitrate esters is consistently identified as the homolytic cleavage of the O–NO2 bond. acs.orguri.edu This initial event generates an alkoxy radical and a nitrogen dioxide (NO2) molecule.

Simulations of NEST-1 under hydrostatic compression have shown that different chemical bonds within the molecule exhibit varying degrees of stability. acs.org The analysis of bond length changes under pressure indicates that the O–NO2 bond is the most susceptible to elongation and eventual cleavage. acs.org This is a critical finding that reinforces experimental observations and theoretical predictions about the decomposition initiation of nitrate esters. acs.orguri.edu

Molecular dynamics simulations can track the evolution of these species over picosecond timescales, providing a temporal resolution that is often inaccessible through experimental means. These simulations can also predict the formation of various small molecular products and larger clusters as the decomposition progresses. For instance, in simulations of other energetic materials, the initial formation of small molecules like H2O, N2, and CO2 is observed, followed by their interaction and the formation of larger carbon-based clusters. researchgate.net

Data from Simulations of a Related Nitrate Ester (NEST-1)

To illustrate the type of data obtained from molecular dynamics simulations, the following table summarizes the calculated bulk modulus and its pressure derivative for NEST-1, a related energetic material, derived from the Vinet-Rydeberg-Vardeman-Fuchs-Sandoval (VFRS) equation of state under hydrostatic compression simulations. acs.org

| Property | Value |

| Bulk Modulus (B₀) | 12.3 GPa |

| Pressure Derivative of Bulk Modulus (B'₀) | 7.8 |

| Data derived from simulations of 2,3-bis-hydroxymethyl-2,3-dinitro-1,4-butanediol tetranitrate (NEST-1). acs.org |

This data provides quantitative information on the compressibility of the material, which is related to its stability under mechanical stress. acs.org

Furthermore, the analysis of bond length changes under compression provides a clear indication of the weakest bonds in the molecule. The following table shows a qualitative summary of the relative changes in key bond lengths for NEST-1 under hydrostatic compression, as observed in MD simulations. acs.org

| Bond Type | Relative Change under Compression | Stability |

| O–NO₂ | Largest | Least Stable |

| C–NO₂ | Significant | Moderately Stable |

| C–C | Moderate | Stable |

| C–H | Small | Very Stable |

| N–O | Smallest | Most Stable |

| Data derived from simulations of 2,3-bis-hydroxymethyl-2,3-dinitro-1,4-butanediol tetranitrate (NEST-1). acs.org |

These simulation results strongly support the O–NO2 bond as the "trigger linkage" for the thermal decomposition of this class of nitrate esters. acs.org The insights gained from such simulations are invaluable for developing a fundamental understanding of the decomposition mechanisms of 1,4-butanediol dinitrate and for predicting its stability and performance as an energetic material.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental in determining the molecular structure of 1,4-butanediol (B3395766) dinitrate and monitoring its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the reaction mechanisms involving 1,4-butanediol dinitrate. In studies of the aerobic oxidation of 1,4-butanediol, NMR relaxation time measurements have been employed to understand the competitive adsorption of the reactant and solvent on catalyst surfaces. rsc.org The ratio of longitudinal (T1) and transverse (T2) spin relaxation times helps in determining the relative affinity of 1,4-butanediol and the solvent for the catalyst. rsc.org For instance, a higher interaction strength of the reactant with the catalyst surface, as indicated by NMR, correlates with increased conversion rates. rsc.org

Furthermore, 1H NMR and 13C NMR are used to characterize the structure of BTTN and its intermediates during synthesis. researchgate.net In mechanistic studies of related compounds, such as the hydrogenation of succinic acid to 1,4-butanediol, ¹H NMR is used for end-group analysis and to determine the number-average molecular weight of resulting polymers. acs.org The chemical shifts and coupling constants in the NMR spectra of 1,4-diols can be analyzed to understand conformational changes in different solvents. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is essential for identifying the functional groups present in 1,4-butanediol dinitrate. The presence of nitrate (B79036) ester groups is confirmed by strong absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the NO₂ group are observed at approximately 1630 cm⁻¹ and 1275 cm⁻¹, respectively. vulcanchem.com Raman spectroscopy further supports the structural analysis with shifts at 870 cm⁻¹ corresponding to the C-O-NO₂ bond and 1045 cm⁻¹ for the C-C backbone. vulcanchem.com

FTIR is also employed to monitor the progress of reactions, such as the polymerization of related nitrate esters, by observing the characteristic vibrational frequencies of the functional groups. researchgate.neticm.edu.pl In decomposition studies, FTIR, often coupled with thermogravimetric analysis (TG-FTIR), helps in identifying the gaseous products evolved during thermal degradation. researchgate.net

Mass Spectrometry for Product Identification in Decomposition Studies

Mass spectrometry (MS) is a critical technique for identifying the products formed during the decomposition of 1,4-butanediol dinitrate. In thermal decomposition studies, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to separate and identify the volatile decomposition products. uri.edu The thermal decomposition of 1,4-butanediol dinitrate has been shown to yield products such as ethylene (B1197577) and tetrahydrofuran (B95107), suggesting a stepwise fragmentation mechanism. uri.edu

Electron ionization (EI) mass spectra of 1,4-butanediol dinitrate show a characteristic fragmentation pattern. vulcanchem.comnist.gov The base peak is typically observed at an m/z of 46, corresponding to the NO₂⁺ ion. vulcanchem.comepa.gov Other significant fragments include the NO⁺ ion at m/z 30. vulcanchem.com The molecular ion (C₄H₈N₂O₆⁺) peak at m/z 180 is generally of low abundance, which is a common trait for nitrate esters. vulcanchem.com High-resolution mass spectrometry can be used for the independent detection of compounds with close m/z values, such as 1,4-butanediol dinitrate and 2-octylfuran. hanfordvapors.com

Chromatographic Methods for Purity Assessment and Product Separation

Chromatographic techniques are indispensable for assessing the purity of 1,4-butanediol dinitrate and for separating it from reaction mixtures and decomposition products.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a primary method for the analysis of volatile species related to 1,4-butanediol dinitrate, including its decomposition products and impurities. uri.eduresearchgate.netnih.gov In thermal decomposition studies, GC is used to quantify the products formed. uri.edu For instance, the thermolysis of 1,4-butanediol dinitrate in tetralin was found to produce ethylene and tetrahydrofuran. uri.edu The use of a capillary column and a flame ionization detector (FID) allows for the determination of 1,4-butanediol in various matrices. nih.gov GC coupled with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification of volatile compounds. uri.edudtic.mil

Table 1: GC Retention Data for Related Compounds

| Compound | Kovats Retention Index (Standard non-polar) |

|---|

Note: Data for 1,4-butanediol dinitrate itself is less common due to its thermal lability, which can lead to decomposition in the GC column. uri.edu

High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) for Molecular Mass Distribution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like 1,4-butanediol dinitrate. Reversed-phase HPLC with UV detection is commonly used for the determination of nitrate esters. researchgate.netepa.gov The separation is typically achieved on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water mixture. researchgate.net HPLC methods have been developed for the analysis of impurities in related compounds like 1,2,4-butanetriol, the precursor to a related nitrate ester, and for the quantification of 1,4-butanediol. dtic.milprotocols.io

Table 2: HPLC Method Parameters for Nitrate Ester Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 researchgate.net |

| Mobile Phase | Acetonitrile-water or Methanol-water mixture researchgate.net |

| Detection | UV at 210 nm and 254 nm epa.gov |

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is primarily used to determine the molecular weight and molecular weight distribution of polymers. shimadzu.com In the context of materials related to 1,4-butanediol dinitrate, GPC is used to characterize the molecular mass of polymers synthesized using 1,4-butanediol as an initiator or monomer, such as polyglycidyl nitrate (PGN). icm.edu.plresearchgate.net This technique separates molecules based on their size in solution, with larger molecules eluting first. shimadzu.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 1,4-Butanediol, dinitrate | BTTN |

| 1,4-Butanediol | BD |

| 1,2,4-Butanetriol | BT |

| 1,4-Butanediol mononitrate | BDMN |

| 2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetranitrate | BHDBT |

| Acetonitrile | - |

| Diethyl succinate | - |

| Ethylene | - |

| Ethylene glycol | - |

| Formaldehyde | - |

| Glycidyl (B131873) nitrate | GN |

| Latanoprostene bunod | - |

| Methanol | - |

| Nitroglycerin | NG |

| Pentaerythritol tetranitrate | PETN |

| Polyglycidyl nitrate | PGN |

| Succinic acid | SA |

| Tetrahydrofuran | THF |

Thermochemical Analysis for Reaction Behavior and Stability

Thermochemical analysis is a cornerstone in the study of energetic materials, providing essential data on their thermal stability, decomposition kinetics, and potential hazards. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to simulate the thermal response of a compound to heating, revealing key information about its reaction behavior. These analyses are crucial for predicting how the material will behave under various temperature conditions.

Differential Scanning Calorimetry (DSC) in Thermal Event Characterization

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is instrumental in identifying thermal events such as melting, crystallization, and decomposition.

In the study of energetic materials, DSC is used to determine the onset temperature of decomposition, which is a critical indicator of thermal stability. The analysis produces a thermogram plotting heat flow against temperature. Exothermic events, such as decomposition, are visible as peaks on this graph, providing quantitative information about the energy released.

While specific DSC thermogram data for pure this compound is not extensively detailed in the available literature, studies on related compounds illustrate the methodology. For instance, research on the thermal decomposition of 1,4-butanediammonium (B1226911) dinitrate involved isothermal DSC experiments to investigate decomposition processes where 1,4-dinitratobutane was identified as a decomposition product. dtic.mil Such experiments help in understanding the kinetic mechanisms of decomposition. dtic.mil The table below outlines the key parameters typically determined from a DSC analysis of an energetic material.

Table 1: Typical Parameters Determined by Differential Scanning Calorimetry (DSC)

| Parameter | Description | Typical Value for Energetic Nitrate Esters |

| Onset Temperature (Tonset) | The temperature at which the decomposition process begins, marked by a deviation from the baseline in the DSC curve. | Varies significantly based on molecular structure and purity. |

| Peak Exotherm Temperature (Tpeak) | The temperature at which the rate of heat evolution is at its maximum during decomposition. | Generally occurs shortly after the onset temperature. |

| Enthalpy of Decomposition (ΔHd) | The total heat released during the decomposition process, calculated from the area under the exothermic peak. | High values are indicative of a powerful energetic material. |

Note: Specific values for this compound are not detailed in the referenced research.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages

Thermogravimetric Analysis (TGA) provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and identifying the distinct stages of decomposition.

A TGA experiment generates a thermogram showing mass percentage versus temperature. A sharp decline in mass indicates a decomposition event where volatile products are released. For complex decompositions, multiple steps may be observed on the TGA curve, each corresponding to a different stage of the reaction. This allows researchers to understand the sequence of decomposition and the nature of the intermediate and final products.

Analyses of related energetic materials, such as polyfunctional organic azides, utilize TGA to assess thermal stability. dtic.mil The data from TGA is critical for constructing a complete picture of the thermal degradation process. The key findings from a TGA experiment are summarized in the table below.

Table 2: Typical Data Obtained from Thermogravimetric Analysis (TGA)

| Parameter | Description | Significance for Energetic Materials |

| Initial Decomposition Temperature | The temperature at which significant mass loss begins. | A primary indicator of the material's thermal stability. |

| Decomposition Stages | Distinct steps in the TGA curve, each representing a phase of mass loss. | Provides insight into the complexity of the decomposition mechanism. |

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. | Indicates the formation of non-volatile decomposition products. |

Note: A detailed multi-stage decomposition profile for this compound is not available in the cited literature.

Role in Specialized Chemical Systems and Derivatization Research

Investigation as Electrolyte Additives in Electrochemical Energy Storage Systems

Studies using Super P electrodes have confirmed that nitrate (B79036) ester-based compounds like BDE undergo reduction reactions that deliver significant specific capacities with discharge potentials that align with those of Li/CFx batteries. mdpi.com Further analysis through X-ray photoelectron spectroscopy of electrodes discharged in electrolytes containing BDE showed the formation of species such as inorganic nitrate and nitrite (B80452). researchgate.net Additionally, the presence of LiNₓOᵧ and Li₃N was detected, suggesting further reduction of the initial nitrate and nitrite products. researchgate.net These N-containing reduction products are believed to enhance Li⁺ conductivity and optimize the properties of the solid electrolyte interphase (SEI), a critical layer that forms on the electrode surface and influences battery performance. mdpi.com

In terms of specific capacity, Li/CFx coin cells containing BDE as an additive demonstrated a capacity of 396.0 mAh/g, a significant increase from the 314.8 mAh/g observed in cells without the additive. mdpi.com This enhancement is attributed to the direct contribution of BDE to the electrochemical reactions occurring within the cell. mdpi.com

A comparative analysis between 1,4-butanediol (B3395766) dinitrate and its fluorinated analogue, 2,2,3,3-tetrafluoro-1,4-butanediol (B1295199) dinitrate (TBD), has provided insights into the structure-performance relationships of these additives. mdpi.com While both compounds enhance the energy density of Li/CFx batteries, TBD exhibits superior performance. mdpi.com

Furthermore, the reduction of TBD generates nanocrystalline lithium fluoride (B91410) (LiF) particles. These particles can induce crack formation within the fluorinated graphite (B72142) cathode, which in turn increases the accessible surface area for lithium ions and enhances the utilization efficiency of the cathode material. mdpi.com This mechanism contributes to the higher capacity observed in batteries containing the fluorinated analogue compared to those with BDE. mdpi.com

Table 1: Comparison of Electrochemical Performance with Dinitrate Additives

| Additive | Specific Capacity (mAh/g) | Energy Density (Wh/kg) | Energy Density Increase (%) |

|---|---|---|---|

| None | 314.8 | 802.4 | N/A |

| 1,4-Butanediol dinitrate (BDE) | 396.0 | 969.1 | 20.8 |

| 2,2,3,3-Tetrafluoro-1,4-butanediol dinitrate (TBD) | 410.9 | 1005.5 | 25.3 |

Data sourced from a study on organic dinitrates as electrolyte additives in Li/CFx batteries. mdpi.com

As a Precursor or Initiator in Polymerization Research

1,4-Butanediol dinitrate sees application in polymer chemistry, specifically as an initiator in the cationic polymerization of certain monomers. icm.edu.plgoogle.com This role is particularly noted in the synthesis of energetic polymers where the initiator can be incorporated into the final polymer structure.

In the synthesis of poly(glycidyl nitrate) (PGN), an energetic polymer, 1,4-butanediol is frequently used as an initiator. icm.edu.plresearchgate.net The polymerization of glycidyl (B131873) nitrate (GN) typically proceeds via a cationic mechanism, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). icm.edu.plgoogle.com The process is generally carried out in a suitable organic solvent like methylene (B1212753) chloride or chloroform. icm.edu.pl

The mechanism involves the 1,4-butanediol acting as a co-initiator, forming a complex with the catalyst. google.com This complex then reacts with the glycidyl nitrate monomer to initiate the polymerization chain. google.com A key aspect of this process is that a fragment of the 1,4-butanediol initiator becomes incorporated into the center of the resulting PGN polymer chain. icm.edu.pl The final polymer is terminated with hydroxyl groups, which can be utilized for subsequent cross-linking reactions, for instance, with diisocyanates. icm.edu.plresearchgate.net

Research into the polymerization of glycidyl nitrate has demonstrated that the molecular mass of the resulting poly(glycidyl nitrate) is significantly influenced by the molar ratio of the monomer (GN), the catalyst (e.g., BF₃·Et₂O), and the initiator (1,4-butanediol). icm.edu.pl

Studies have shown that a lower catalyst-to-initiator ratio leads to a higher molecular mass of the obtained polymer. icm.edu.plresearchgate.net For example, in one set of experiments, the highest molecular mass was achieved with a GN:catalyst:initiator mole ratio of 1:0.005:0.02. icm.edu.pl The amount of initiator also plays a crucial role; a larger amount of initiator relative to the catalyst is necessary to achieve higher molecular masses. researchgate.net When lower amounts of the initiator are used, the resulting polymer has a significantly lower average molecular mass. researchgate.net

Table 2: Effect of Initiator and Catalyst Ratio on the Molecular Mass of Poly(glycidyl nitrate)

| GN:Catalyst:Initiator Mole Ratio | Initiator | Number-Average Molecular Mass (Mn) (g/mol) | Weight-Average Molecular Mass (Mw) (g/mol) | Polydispersity Index (D) |

|---|---|---|---|---|

| 1:0.02:0.02 | 1,4-Butanediol | 749 | 1520 | 2.03 |

| 1:0.01:0.02 | 1,4-Butanediol | 1101 | 1784 | 1.62 |

| 1:0.005:0.02 | 1,4-Butanediol | 823 | 2068 | 2.51 |

Data from an analysis of glycidyl nitrate polymerization. icm.edu.pl

Fundamental Studies in Energetic Materials Chemistry

Comparative Analysis of Thermal Stability with Other Nitrate Esters

The thermal stability of 1,4-Butanediol, dinitrate (1,4-BDDN) is a critical parameter in assessing its suitability for applications in energetic formulations. The decomposition of nitrate esters is typically initiated by the homolytic cleavage of the weak RO-NO₂ bond, a process that can be autocatalytic. at.uanih.gov Studies using Differential Scanning Calorimetry (DSC) show that 1,4-BDDN has a decomposition onset temperature of 120°C. vulcanchem.com Research into its thermal decomposition pathway indicates that following the initial cleavage of a nitrate group, the molecule breaks down to form products including formaldehyde, nitrogen dioxide, and ethylene (B1197577). uri.edu

In comparative studies with nitroglycerin (NG), 1,4-BDDN demonstrates improved thermal stability and reduced volatility. vulcanchem.com However, its stability relative to other solid nitrate esters varies. For instance, it is less stable than more complex nitrate esters like 2,3-hydroxymethyl-2,3-dinitro-1,4-butanediol tetranitrate (SMX), which begins to decompose at 140-141°C. researchgate.netgoogle.com The thermal behavior of 1,4-BDDN is a key factor in its consideration as an energetic plasticizer, offering a different stability profile compared to traditional and other novel nitrate esters. vulcanchem.com

| Nitrate Ester | Abbreviation | Decomposition Onset Temperature (Tdec) | Reference |

|---|---|---|---|

| This compound | 1,4-BDDN | 120°C | vulcanchem.com |

| Pentaerythritol tetranitrate | PETN | 186°C | nih.gov |

| Erythritol tetranitrate | ETN | 160°C | acs.org |

| 2,3-Hydroxymethyl-2,3-dinitro-1,4-butanediol tetranitrate | SMX | 141°C | google.com |

| Nitroglycerin | NG | ~200°C (rapid decomposition) | nih.govresearchgate.net |

| Butanetriol trinitrate | BTTN | 150-160°C | acs.org |

Compatibility Studies with Energetic and Inert Components

The compatibility of an energetic material with other components in a formulation is crucial for ensuring the safety, stability, and long-term reliability of the final product. researchgate.net Compatibility is often assessed using thermal analysis methods like Differential Scanning Calorimetry (DSC), in accordance with standards such as STANAG 4147. researchgate.neticm.edu.pl These tests measure shifts in the decomposition temperatures of mixtures compared to the individual components. A significant lowering of the decomposition temperature indicates incompatibility. icm.edu.pl

Direct and extensive compatibility data for this compound is limited in publicly available literature. However, its potential use as a nitrated plasticizer in binder systems implies a degree of compatibility with certain polymers and formulation ingredients. google.com For example, it has been listed as a substitute for trimethylol ethane (B1197151) trinitrate in binder formulations. google.com

To infer its likely behavior, studies on structurally similar nitrate esters provide valuable insight. Research on 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetranitrate (SMX/DNTN), a complex dinitrate, shows its compatibility with a wide array of energetic and inert materials. researchgate.net The binary systems of SMX with components like RDX, HMX, HTPB, and aluminum powder were found to be compatible. researchgate.net Conversely, systems containing GAP, CL-20, and certain curing agents were found to be slightly sensitive or incompatible. researchgate.net These findings suggest that 1,4-BDDN would require careful compatibility screening with specific formulation ingredients, particularly reactive polymers and binders like glycidyl azide (B81097) polymer (GAP).

| Material | Type | Compatibility with SMX (Analogue to 1,4-BDDN) | Reference |

|---|---|---|---|

| Cyclotrimethylenetrinitramine (RDX) | Energetic | Compatible | researchgate.net |

| Cyclotetramethylenetetranitroamine (HMX) | Energetic | Compatible | researchgate.net |

| Ammonium dinitramide (ADN) | Energetic | Compatible | researchgate.net |

| Glycidyl azide polymer (GAP) | Energetic Binder | Slightly Sensitive | researchgate.net |

| Hexanitrohexaazaisowurtzitane (CL-20) | Energetic | Slightly Sensitive | researchgate.net |

| 3,4-Dinitrofurzanfuroxan (DNTF) | Energetic | Incompatible | researchgate.net |

| Hydroxyl-terminated polybutadiene (B167195) (HTPB) | Inert Binder | Compatible | researchgate.net |

| Aluminum Powder (Al) | Inert Fuel | Compatible | researchgate.net |

| 1,3-Dimethyl-1,3-diphenyl urea (B33335) (C2) | Inert Stabilizer | Compatible | researchgate.net |

Theoretical Performance Calculations in Propellant Formulations

Theoretical performance calculations are essential for evaluating the potential of new energetic materials in propellant formulations. These calculations are typically performed using thermochemical equilibrium codes, such as NASA Chemical Equilibrium with Applications (CEA), to predict key performance parameters like specific impulse (Isp) and density. eucass.euicm.edu.pl

This compound is considered a candidate for use as an energetic plasticizer in propellants, valued for its high nitrogen content (15.55 wt%) and oxygen balance of -34.4%. vulcanchem.com While specific theoretical propellant formulations featuring 1,4-BDDN are not widely detailed, its properties can be compared to other nitrate esters used in high-energy propellants. The goal of incorporating such materials is to increase the energy output of the propellant system. researchgate.net

For context, aluminized propellant formulations based on the novel nitrate ester SMX have been calculated to achieve theoretical sea-level specific impulse values upwards of 260 seconds. psu.eduresearchgate.net Propellants based on another advanced nitrate ester, BHDBT, have shown calculated specific impulses that surpass or approach 280 seconds, indicating their potential as high-energy propellants. icm.edu.plresearchgate.net These values provide a benchmark for the performance that could be targeted in formulations plasticized with 1,4-BDDN, although its lower oxygen balance compared to SMX (0%) suggests it would likely be used in combination with other oxidizers to achieve optimal performance. vulcanchem.comeucass.eu

| Property | Value for this compound | Reference |

|---|---|---|

| Molecular Formula | C₄H₈N₂O₆ | vulcanchem.com |

| Molecular Weight | 180.12 g/mol | vulcanchem.com |

| Nitrogen Content | 15.55 wt% | vulcanchem.com |

| Oxygen Balance (CO₂) | -34.4% | vulcanchem.com |

| Enthalpy of Formation (ΔfH°) | -274 kJ/mol (liquid) | vulcanchem.com |

Environmental and Green Chemistry Considerations in Academic Research

Academic Investigations into Environmental Fate and Degradation Pathways

Limited specific data is available in academic literature regarding the environmental fate and degradation of 1,4-Butanediol (B3395766), dinitrate. However, general principles of organic nitrate (B79036) degradation can provide some insight into its likely behavior in the environment.

Direct photolysis of organic nitrates in the aqueous phase can occur, leading to the formation of various products. Studies on other organic nitrates have shown that aqueous-phase photolysis can lead to the formation of nitrous acid (HONO), which is a significant precursor of hydroxyl radicals (•OH) and nitrogen monoxide (•NO). researchgate.netcopernicus.org This process can contribute to the aging of secondary organic aerosols in the atmosphere. copernicus.org The quantum yields for the photolysis of organic nitrates are generally lower in the aqueous phase compared to the gas phase, which can be attributed to the solvent cage effect. copernicus.org

Hydrolysis is another potential degradation pathway for nitrate esters. The rate of hydrolysis is influenced by the molecular structure, including the number of alkyl substitutions and the presence of other functional groups. nih.gov For instance, tertiary and secondary organic nitrates have been found to hydrolyze via an acid-catalyzed unimolecular (SN1) mechanism, while primary organic nitrates may undergo a combination of SN1 and bimolecular (SN2) mechanisms. nih.gov One study on the alkaline hydrolysis of various nitrate esters, including butane-1,4-diol dinitrate, indicated that electron-attracting groups can increase the rate of hydrolysis. dtic.mil

The biotransformation of nitrate esters is a key area of environmental research, as these compounds are generally considered xenobiotics, with no known natural counterparts. researchgate.net Microbial degradation of nitrate esters, such as the explosive nitroglycerin (glycerol trinitrate), has been observed to proceed in a stepwise manner, involving the formation of dinitrate and mononitrate isomers. nih.gov This suggests that microorganisms possess enzymatic pathways capable of cleaving the nitrate ester bond.

Denitrifying bacteria, which are widespread in soil and sediment, utilize nitrogen oxides as terminal electron acceptors in the absence of oxygen. wikipedia.org This process involves a series of enzymes, including nitrate reductase and nitrite (B80452) reductase, to convert nitrate to nitrogen gas. wikipedia.org While specific studies on the biotransformation of 1,4-Butanediol, dinitrate are scarce, the existence of microbial pathways for the degradation of other organic nitrates suggests that similar biotransformation routes may be possible for this compound. The biotransformation of organic nitrates can be a reductive hydrolysis process catalyzed by enzymes such as glutathione-organic nitrate reductase. nih.gov

Life Cycle Assessment (LCA) Methodologies Applied to Related Production Chains

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. Several academic studies have applied LCA to the production of bio-based 1,4-Butanediol, a precursor to this compound.

LCA studies of bio-based 1,4-Butanediol (BDO) produced from renewable feedstocks, such as wheat straw, have been conducted to quantify its environmental performance. researchgate.netdtic.mil These assessments consider various impact categories, including climate change, acidification, and eutrophication. copernicus.org The production of bio-based BDO via direct fermentation of sugars from lignocellulosic biomass has been identified as a promising alternative to conventional fossil-fuel-based production routes. researchgate.netresearchgate.net

One of the primary benefits highlighted in these studies is a significant reduction in greenhouse gas emissions. For example, it has been claimed that bio-based BDO can reduce life-cycle greenhouse gas emissions by as much as 60% compared to its fossil-based counterpart. copernicus.org Another projection suggests a potential reduction of up to 93% in greenhouse gas emissions for next-generation bio-based BDO. copernicus.org

The environmental load of the crop cultivation phase can be a significant contributor to impacts such as acidification and eutrophication. researchgate.netcopernicus.orgdtic.mil The use of fertilizers and pesticides, as well as emissions from agricultural machinery, are key factors. Within the biorefinery, the heat and electricity demand for processes like fermentation and purification are major contributors to the environmental footprint. researchgate.netresearchgate.net

A key component of LCA studies is the comparison of bio-based production routes with conventional, fossil-based synthesis methods. These analyses consistently show a general reduction in environmental impacts for the bio-based BDO supply chain compared to the fossil-based alternatives. researchgate.netcopernicus.orgdtic.mil

The table below presents a qualitative comparison based on the findings of various LCA studies, highlighting the potential environmental benefits of bio-based 1,4-Butanediol production.

| Impact Category | Bio-Based 1,4-Butanediol | Fossil-Based 1,4-Butanediol | Key Considerations |

| Greenhouse Gas Emissions | Lower | Higher | Significant reductions are a primary advantage of bio-based routes. copernicus.org |

| Fossil Fuel Dependency | Lower | Higher | Bio-based production utilizes renewable feedstocks. researchgate.net |

| Acidification | Potentially higher | Lower in some cases | Dependent on agricultural practices and fertilizer use for feedstock cultivation. copernicus.orgdtic.mil |

| Eutrophication | Potentially higher | Lower in some cases | Related to nutrient runoff from agriculture. copernicus.orgdtic.mil |

| Land Use | Higher | Lower | A significant factor for bio-based production, requiring careful consideration of sustainable land management. |

This table provides a generalized comparison. Specific impacts can vary depending on the feedstock, technology, and geographical location.

While bio-based production offers clear advantages in terms of reducing greenhouse gas emissions and fossil fuel dependency, challenges remain, particularly concerning the environmental impacts of agriculture. researchgate.netcopernicus.org Continued research and technological advancements in both feedstock cultivation and biorefining processes are essential for further enhancing the sustainability profile of bio-based 1,4-Butanediol.

Development of Sustainable Synthesis and Transformation Processes

Catalysis for Energy-Efficient and Selective Reactions

The traditional synthesis of nitrate esters involves the use of strong mineral acids like sulfuric acid and nitric acid ("mixed acid"). wikipedia.org This process, while effective, presents significant environmental and efficiency challenges, including the use of corrosive reagents, the generation of substantial acidic waste, and potential for runaway reactions. Modern research focuses on developing catalytic systems that are more energy-efficient, selective, and recyclable, thereby aligning with the principles of green chemistry.

While specific research into the catalytic dinitration of 1,4-Butanediol is not extensively detailed in publicly available literature, general advancements in alcohol nitration and related transformations highlight promising directions. The goal is to replace homogeneous acid catalysts with solid, heterogeneous catalysts that can be easily separated from the reaction mixture and reused. This simplifies purification, minimizes waste, and often allows for milder reaction conditions.

Recent developments have explored novel, solvent-free approaches. For instance, mechanochemical nitration of various alcohols has been achieved using a bench-stable organic nitrating reagent and a Lewis acid catalyst under ball-milling conditions. nih.gov This method represents a significant step towards sustainability by minimizing solvent use and enabling reactions to proceed rapidly and efficiently. nih.gov The application of such a system to diols like 1,4-Butanediol could offer a pathway to a cleaner synthesis of its dinitrate derivative.

Table 1: Comparison of Catalytic Methods in Related Syntheses

Click to view table

| Transformation | Catalyst System | Feedstock | Key Advantages |

| General Alcohol Nitration | Organic Nitrating Reagent (NN) / Lewis Acid | Various Alcohols | Mechanochemical (solvent-free), rapid, recyclable reagent. nih.gov |

| BDO Synthesis | ReOx-Au/CeO2 and ReOx/C | 1,4-Anhydroerythritol (from Erythritol) | High yield (~90%) at relatively low temperature (413 K). researchgate.netrsc.org |

| BDO Dehydrogenation | Silica-supported copper (Cu/SiO2) | 1,4-Butanediol | High selectivity for γ-butyrolactone (GBL) production. mdpi.com |

| BDO Cyclodehydration | ZrO2-Al2O3 (ZA) mixed oxides | 1,4-Butanediol | High yield of Tetrahydrofuran (B95107) (THF) (97.1% in aqueous feed). mdpi.com |

Utilization of Renewable Feedstocks and Reduction of Hazardous Byproducts

A significant shift towards sustainability involves replacing petrochemical feedstocks with renewable, bio-based alternatives for the production of 1,4-Butanediol. Traditional BDO production relies on fossil fuels through processes like the Reppe method, which uses acetylene (B1199291) and formaldehyde. mdpi.com These methods are energy-intensive and utilize hazardous materials.

Bio-based production of BDO is now a commercial reality, offering a greener pathway that significantly reduces greenhouse gas emissions and eliminates the use of toxic precursors. upenn.edueuropabio.org One of the most successful approaches involves the direct fermentation of sugars, derived from sources like sugarcane molasses or wheat straw, using genetically engineered microorganisms, such as Escherichia coli. mdpi.comcore.ac.ukresearchgate.net

In 2016, the first industrial-scale plant to produce 1,4-BDO directly from sugars was established, capable of producing 30,000 tons per year. europabio.org This bio-based process is reported to reduce the "Cradle to Gate" Global Warming Potential by 50% in terms of CO2 equivalent emissions compared to the fossil-based alternative. europabio.org The process is designed to be circular, with byproducts such as thermally inactivated bacteria being converted into biogas (and subsequently biomethane) in an anaerobic digester, further enhancing the plant's energy efficiency and sustainability. europabio.org

Table 2: Comparison of Feedstocks for 1,4-Butanediol Production

Click to view table

| Feedstock Type | Specific Example(s) | Process | Key Advantages/Disadvantages |

| Petrochemical | Acetylene, Formaldehyde (Reppe Process); Butadiene; Propylene Oxide | Chemical Synthesis | Disadvantages: Relies on finite fossil fuels, energy-intensive, uses hazardous materials. mdpi.com |

| Renewable (Bio-based) | Sugars (from Sugarcane, Wheat Straw), Glycerol | Fermentation using engineered E. coli | Advantages: Uses renewable resources, lower GHG emissions, avoids toxic precursors, potential for waste valorization. mdpi.comeuropabio.orgcore.ac.uk |

| Renewable (Bio-based) | Erythritol / 1,4-Anhydroerythritol | Catalytic Conversion | Advantages: Direct route from a bio-derived polyol, high selectivity under specific catalytic conditions. researchgate.net |

Future Research Directions and Outlook

Emerging Methodologies in Dinitrate Ester Chemistry

The synthesis of nitrate (B79036) esters, traditionally reliant on batch processes with strong mixed acids, presents significant safety challenges. google.comnih.gov Modern research is focused on developing inherently safer and more efficient production methods. A prominent emerging methodology is the use of continuous flow chemistry. nih.gov

Continuous flow processes, which involve reacting reagents in microreactors, offer substantial improvements over traditional batch nitration. nih.gov This approach enhances safety by minimizing the volume of reactive material at any given time. It also improves efficiency, with studies demonstrating high yields (>90%) achieved in short residence times (around 1 minute) for various nitrate esters, including dinitrates, trinitrates, and tetranitrates. nih.gov The development of such continuous flow systems represents a significant step towards making the production of compounds like 1,4-Butanediol (B3395766) dinitrate more scalable and economically viable. nih.gov

Another area of research involves alternative nitrating agents and reaction conditions that avoid the use of harsh mixed acids. For instance, methods utilizing a nitrating solution formed in situ from a nitrate salt and sulfuric acid are being explored. google.com These approaches aim to provide more controlled nitration and simplify the purification process. google.comgoogle.com Future work will likely concentrate on optimizing these continuous flow and alternative nitrating systems, potentially incorporating real-time analytics for process control and further enhancing the safety and sustainability of dinitrate ester synthesis.

Table 1: Comparison of Synthetic Methodologies for Nitrate Esters

| Feature | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Volume | Large | Small (Microreactor) |

| Safety Profile | Higher risk due to large volumes of energetic material | Inherently safer due to small reaction volumes nih.gov |

| Heat Transfer | Limited, potential for thermal runaway | Excellent, rapid heat dissipation |

| Yield | Variable | Consistently high (>90%) nih.gov |

| Residence Time | Long | Short (e.g., ~1 minute) nih.gov |

| Scalability | Complex and hazardous | More straightforward and safer scaling |

Potential for Advanced Functional Materials Research

The linear structure and reactive primary hydroxyl groups of the precursor, 1,4-Butanediol, make it a valuable building block in polyurethane and polyester (B1180765) chemistry. gantrade.comgantrade.com When nitrated, the resulting 1,4-Butanediol dinitrate can be incorporated into energetic formulations to soften the polymer binder, making it more flexible and less brittle, especially at low temperatures. asianpubs.org This function is critical for ensuring the structural integrity and reliable performance of materials subjected to varying environmental conditions. mdpi.com

Future research in this area will likely focus on several key aspects:

Novel Polymer Composites: Investigating the incorporation of 1,4-Butanediol dinitrate into new types of energetic polymer binders beyond traditional nitrocellulose-based systems. researchgate.netcswab.org This includes exploring its compatibility and performance with modern thermoplastic elastomers and polyether-based systems. mdpi.comcswab.org

Tuning Mechanical and Energetic Properties: Systematically studying how varying the concentration of 1,4-Butanediol dinitrate affects the thermo-mechanical properties (like glass transition temperature) and energetic output of composite materials. tandfonline.comresearchgate.net This allows for the precise tailoring of materials for specific applications.

Comparative Studies: Evaluating 1,4-Butanediol dinitrate as a potential replacement for more sensitive or less stable energetic plasticizers like nitroglycerin (NG) or 1,2,4-Butanetrioltrinitrate (BTTN). asianpubs.orgcswab.org Such research aims to develop formulations with improved insensitive munitions characteristics.

The ability of 1,4-Butanediol dinitrate to act as a functional additive that enhances both safety and performance makes it a compound of continuing interest for the next generation of advanced energetic materials. reddit.com

Table 2: Role of 1,4-Butanediol Dinitrate in Functional Materials

| Property Modified | Effect of Incorporation | Research Objective |

|---|---|---|

| Mechanical Flexibility | Softens the polymer matrix, reduces brittleness asianpubs.org | Improve low-temperature performance and durability mdpi.com |

| Processability | Can reduce mix viscosity for easier processing asianpubs.org | Enhance manufacturing safety and efficiency |

| Energy Content | Increases the overall energy of the formulation tandfonline.com | Develop materials with higher performance |

| Safety Characteristics | Can improve insensitive munitions properties cswab.org | Create more stable and safer energetic materials |

Interdisciplinary Research Opportunities

The study of 1,4-Butanediol dinitrate extends beyond synthetic chemistry and materials science, offering opportunities for interdisciplinary collaboration.

Computational Chemistry and Materials Modeling: Advanced computational models can predict the properties of 1,4-Butanediol dinitrate and its behavior within a polymer matrix. researchgate.net Theoretical calculations can be used to estimate thermochemical properties like the heat of formation, which correlates with energetic performance. nih.gov Modeling interactions between the plasticizer and polymer chains at a molecular level can guide the rational design of new composite materials with optimized properties, reducing the need for extensive experimental work. researchgate.net

Chemical Engineering: As discussed, the shift towards continuous flow synthesis presents a significant opportunity for chemical engineers to design and optimize novel microreactor systems for the safe and efficient production of nitrate esters. nih.gov This includes challenges in reaction kinetics, heat and mass transfer, and process control.

Environmental Science: While nitrate esters are effective energetic materials, their persistence and potential environmental impact are areas of concern. taylorandfrancis.com Interdisciplinary research involving chemists and environmental scientists could focus on the lifecycle of materials containing 1,4-Butanediol dinitrate. This includes studying its degradation pathways in soil and water and developing potential bioremediation strategies, an area where progress for nitrate esters has been limited. taylorandfrancis.com

Analytical Chemistry: The development of sensitive and selective analytical techniques is crucial for the characterization and quality control of 1,4-Butanediol dinitrate and the formulations containing it. This involves collaborations to refine chromatographic (HPLC), spectroscopic (FT-IR, NMR), and thermal analysis (DSC) methods to better understand the purity, stability, and decomposition kinetics of these materials. asianpubs.orgtandfonline.com

By integrating expertise from these diverse fields, a more comprehensive understanding of 1,4-Butanediol dinitrate can be achieved, from its molecular synthesis to its lifecycle and application in advanced systems.

Q & A

Basic Research Questions

Q. What are the primary toxicological risks associated with 1,4-butanediol dinitrate exposure in laboratory settings?

- Methodological Answer : Toxicity assessments indicate that 1,4-butanediol dinitrate exposure is linked to methemoglobinemia, anemia, and hemolytic effects . Researchers should prioritize monitoring these endpoints in in vivo studies. Due to limited direct data, surrogate compounds like propylene glycol dinitrate (structurally similar) are used to infer hazards, with occupational exposure limits (OELs) set at 0.05 ppm . Analytical methods such as gas chromatography-mass spectrometry (GC-MS) should be employed to quantify airborne exposure levels.

Q. How are occupational exposure limits (OELs) for 1,4-butanediol dinitrate determined given limited toxicity data?

- Methodological Answer : OELs are extrapolated from surrogate compounds (e.g., propylene glycol dinitrate) due to structural and mechanistic similarities. The threshold limit value (TLV) of 0.05 ppm is based on surrogate toxicity profiles, emphasizing acute exposure risks like methemoglobinemia . Researchers should cross-validate these limits with in vitro assays (e.g., erythrocyte hemolysis tests) to confirm relevance to 1,4-butanediol dinitrate .

Q. What safety protocols are recommended for handling 1,4-butanediol dinitrate in research laboratories?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to maintain airborne concentrations below 0.05 ppm .

- PPE : Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.

- Monitoring : Regular blood tests for methemoglobin levels in personnel handling the compound .

- Storage : Stabilize in amber glass containers at ≤4°C to prevent degradation.

Advanced Research Questions

Q. How can researchers address data gaps in the toxicological profile of 1,4-butanediol dinitrate?

- Methodological Answer :

- Comparative Toxicology : Conduct parallel studies with structurally related dinitrates (e.g., propylene glycol dinitrate) to identify shared metabolic pathways .

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints like methemoglobin induction .

- High-Throughput Screening : Employ hepatic cell lines (e.g., HepG2) to assess metabolite generation and oxidative stress biomarkers.